molecular formula C9H9BrFN B1411938 3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline CAS No. 1566177-13-6

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline

Cat. No.: B1411938
CAS No.: 1566177-13-6
M. Wt: 230.08 g/mol
InChI Key: TXQKCFROQFBJEP-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline is an aromatic amine compound characterized by the presence of bromine and fluorine substituents on the benzene ring, along with a prop-2-en-1-yl group attached to the nitrogen atom

Biochemical Analysis

Biochemical Properties

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the formation of stable adducts, which can alter the enzyme’s activity and specificity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for signal transduction pathways. Additionally, this compound can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, resulting in enzyme inhibition or activation. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels. Additionally, the compound can influence the activity of other enzymes involved in detoxification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline typically involves the following steps:

    Bromination: The starting material, 4-fluoroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Alkylation: The brominated intermediate is then subjected to alkylation with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine substituents.

    Oxidation and Reduction: The aniline group can participate in oxidation and reduction reactions, forming various derivatives.

    Coupling Reactions: The prop-2-en-1-yl group allows for coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Major Products:

    Substitution Products: Formation of derivatives with different substituents replacing bromine or fluorine.

    Oxidation Products: Formation of nitro or nitroso derivatives.

    Reduction Products: Formation of amine derivatives with reduced functional groups.

Scientific Research Applications

3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

    3-Bromo-4-fluoroaniline: Lacks the prop-2-en-1-yl group, making it less versatile in coupling reactions.

    4-Fluoro-N-(prop-2-en-1-yl)aniline: Lacks the bromine substituent, affecting its reactivity in substitution reactions.

    3-Bromo-N-(prop-2-en-1-yl)aniline: Lacks the fluorine substituent, altering its electronic properties and reactivity.

Properties

IUPAC Name

3-bromo-4-fluoro-N-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6,12H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQKCFROQFBJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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